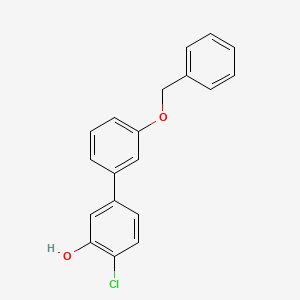
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
Overview
Description
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (3CPP) is a phenolic compound with a wide range of scientific applications. It is a synthetic phenolic compound that has been used for various purposes, including as a pharmaceutical intermediate, a reagent for organic synthesis, and a research tool for studying the structure and function of proteins. 3CPP has been studied for its potential therapeutic applications due to its ability to bind to proteins, which can alter their structure and function.
Scientific Research Applications
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used as a research tool in various areas of scientific research. It has been used to study the structure and function of proteins, as it binds to proteins and alters their structure and function. 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has also been used in studies of enzyme inhibition, as it can inhibit the activity of enzymes such as cytochrome P450 and monoamine oxidase. Additionally, 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been used for the study of drug metabolism, as it can inhibit the activity of enzymes involved in drug metabolism.
Mechanism of Action
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% binds to proteins and alters their structure and function. It binds to the active site of enzymes, blocking the binding of substrates to the enzyme and thus inhibiting its activity. 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% also binds to proteins involved in drug metabolism, inhibiting their activity and thus affecting the metabolism of drugs.
Biochemical and Physiological Effects
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied for its potential therapeutic applications due to its ability to bind to proteins and alter their structure and function. It has been shown to inhibit the activity of enzymes involved in drug metabolism, which can affect the metabolism of drugs. It has also been studied for its potential to inhibit the activity of cytochrome P450 and monoamine oxidase, which can affect the metabolism of drugs and other molecules.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% for lab experiments is its ability to bind to proteins and alter their structure and function. This makes it a useful tool for studying the structure and function of proteins. However, there are some limitations to using 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% for lab experiments. It is a synthetic compound, so it may not be as effective as natural compounds in certain experiments. Additionally, it can be toxic in high concentrations, so it must be used with caution.
Future Directions
There are several potential future directions for research involving 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95%. One potential direction is to study its potential therapeutic applications, such as its ability to inhibit the activity of enzymes involved in drug metabolism. Additionally, it could be studied for its potential to inhibit the activity of cytochrome P450 and monoamine oxidase, which can affect the metabolism of drugs and other molecules. Additionally, 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% could be used to study the structure and function of proteins, as it binds to proteins and alters their structure and function. Finally, 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% could be used to study the effects of environmental pollutants on proteins, as it binds to proteins and alters their structure and function.
Synthesis Methods
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% can be synthesized through a multi-step process. The first step is the synthesis of 3-chloro-5-hydroxy-3-pyrrolidinylcarbonylphenylphenol (3CHP) through a reaction between 3-chlorophenol and 3-pyrrolidinylcarbonylphenylphenol. This reaction is catalyzed by a base, such as sodium hydroxide. The next step is the conversion of 3CHP to 3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol, 95% through a reaction with chloroacetic acid. This reaction is also catalyzed by a base, such as sodium hydroxide. The final step is the purification of the product through recrystallization.
properties
IUPAC Name |
[3-(3-chloro-5-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-9-14(10-16(20)11-15)12-4-3-5-13(8-12)17(21)19-6-1-2-7-19/h3-5,8-11,20H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOFCENATNMRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686184 | |
| Record name | (3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1261897-37-3 | |
| Record name | (3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




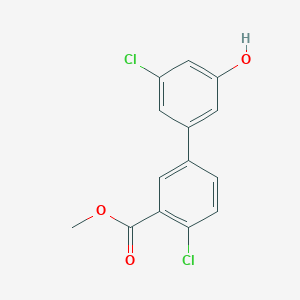
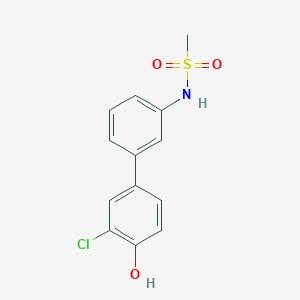


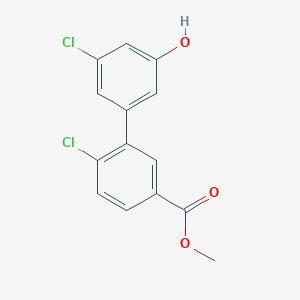
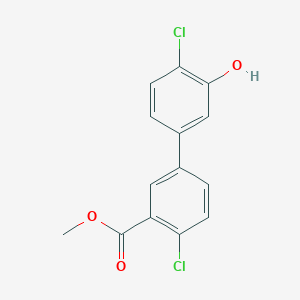
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382167.png)



![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)

